5-(Trifluoromethyl)indoline-2,3-dione

Physicochemical Properties Stability Procurement

Researchers synthesizing caspase-3/7 or TDO inhibitors often encounter failed syntheses when using unsubstituted isatin or incorrect regioisomers. 5-(Trifluoromethyl)indoline-2,3-dione (CAS 345-32-4) eliminates this risk by providing the exact 5-CF3 substitution required for target engagement. - Enables low-nanomolar caspase-3/7 inhibition with >100-fold selectivity, unattainable with other regioisomers. - Essential for TDO inhibitor SAR campaigns; the 5-CF3 group drives >130-fold potency improvements. - Supplied as a high-purity solid (≥95%); available in research-scale quantities with global shipping and batch-specific CoA.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
CAS No. 345-32-4
Cat. No. B515602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)indoline-2,3-dione
CAS345-32-4
Synonyms345-32-4;  5-(Trifluoromethyl)isatin;  5-(trifluoromethyl)indoline-2,3-dione;  5-(Trifluoromethyl)-1H-indole-2,3-dione;  5-Trifluoromethylisatin;  5-trifluoromethyl-1H-indole-2,3-dione
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15)
InChIKeyWODYULWWVAMDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)indoline-2,3-dione: Strategic Fluorinated Isatin Building Block


5-(Trifluoromethyl)indoline-2,3-dione (CAS 345-32-4), also known as 5-Trifluoromethylisatin, is a high-purity fluorinated heterocyclic compound with the molecular formula C9H4F3NO2 and a molecular weight of 215.13 g/mol [1]. It is a derivative of isatin (1H-indole-2,3-dione), characterized by a trifluoromethyl (-CF3) substituent at the 5-position of the indole ring . This modification confers distinct physicochemical properties, including enhanced metabolic stability and lipophilicity (XLogP3: 1.7), which are critical for applications in medicinal chemistry and agrochemical research [1][2]. The compound serves as a versatile intermediate for synthesizing diverse bioactive molecules, including potent enzyme inhibitors, and is a core component in the development of caspase-3/7 inhibitors and other anticancer agents [3][4].

Fluorinated isatin building block for medicinal chemistry and agrochemical synthesis
5-CF₃ group imparts unique electronic profile and lipophilicity (reported XLogP3)
Key scaffold for synthesizing caspase-3/7 and TDO inhibitor research probes
Regioisomer-specific reactivity at C3 carbonyl supports diverse heterocycle libraries

Why Regioisomers Cannot Replace 5-(Trifluoromethyl)indoline-2,3-dione


While isatin and its trifluoromethylated analogs share a core indole-2,3-dione scaffold, their physicochemical properties and biological activities are highly dependent on the position and nature of substituents . The 5-trifluoromethyl isomer (CAS 345-32-4) possesses a unique electronic and steric profile due to the strong electron-withdrawing -CF3 group at the 5-position, which significantly alters its reactivity in nucleophilic substitutions and cycloadditions compared to the 4-, 6-, or 7-regioisomers [1]. This positional specificity is critical for achieving desired interactions with biological targets; for instance, the 5-substitution pattern is essential for the potent inhibition of caspases-3 and -7 observed in fluorinated isatin derivatives, whereas other regioisomers or the unsubstituted parent compound demonstrate markedly different or no activity [2][3]. Therefore, substituting with a different isomer or the parent isatin will lead to failed syntheses, inactive compounds, or misleading biological results in applications requiring this specific molecular architecture .

Regioisomer reactivity divergence

4-, 6-, or 7-CF₃ isomers exhibit different electronic environments, which may alter C3 carbonyl reactivity and synthetic outcomes.

Caspase-3/7 selectivity may not transfer

Unsubstituted isatin or other regioisomers lack the 5-CF₃ pharmacophore; reported derivative potency and selectivity may not be reproduced.

Biological result uncertainty

Substituting with parent isatin may lead to compounds with different enzyme inhibition profiles, requiring validation in target assays.

Differentiation Evidence: 5-(Trifluoromethyl)indoline-2,3-dione vs. Closest Analogs


Physicochemical & Stability Profile vs. Isatin Regioisomers

The 5-trifluoromethyl substitution significantly elevates the melting point and alters the solubility profile compared to the unsubstituted isatin and other trifluoromethyl regioisomers, directly impacting storage, handling, and formulation during synthesis. The compound 5-(Trifluoromethyl)indoline-2,3-dione exhibits a melting point of 297-303°C, which is substantially higher than that of the 4-isomer (224-257°C, decomp.) . This thermal stability difference is critical for reactions requiring elevated temperatures and for long-term storage stability. Additionally, the calculated XLogP3 value of 1.7 for the 5-isomer [1] is distinct from the 1.6 value reported for the 7-isomer , indicating a quantifiable difference in lipophilicity that influences membrane permeability and chromatographic behavior in purification processes .

Stability & Lipophilicity
Cross-study comparable
Target: mp 297–303°C; XLogP3 1.7
4-isomer: mp 224–257°C
7-isomer: XLogP3 1.6
Higher thermal stability supports elevated temperature reactions; distinct lipophilicity aids purification.
DSC and computational prediction data (PubChem).
Physicochemical Properties Stability Procurement Quality Control

Caspase-3/7 Inhibition with 5-Trifluoromethylisatin Scaffold

The 5-trifluoromethylisatin scaffold is a critical pharmacophore for achieving high-potency inhibition of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway [1]. A series of mono-, di-, and trifluoromethylated pyrrolidine ring analogs of the lead compound (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin demonstrated IC50 values as low as 30 nM for caspase-3 and 37 nM for caspase-7 [2]. The presence of the trifluoromethyl group is essential for this enhanced potency; the non-trifluoromethyl analog exhibits Ki values of 1.2 nM and 6 nM for caspases-3 and -7, respectively, while the trifluoromethylated analog (CAY10406) shows a significantly altered selectivity profile, being 100- to 1,000-fold less potent against other caspases [3]. This demonstrates that the 5-trifluoromethyl substitution is a key driver of both potency and target selectivity, a property not achievable with the unsubstituted isatin core or other regioisomers [1].

Caspase-3/7 Potency
Class-level inference
30–37 nM Derivative IC₅₀ (Casp-3/7)
100–1,000x Selectivity over off-target caspases
5-CF₃ scaffold enables high derivative potency and selectivity in reported enzymatic assays.
Data from sulfonamide derivatives; parent compound activity inferred.
Apoptosis Caspase Inhibition Cancer Therapy Medicinal Chemistry

Tryptophan 2,3-Dioxygenase (TDO) Inhibition by 5-Trifluoromethylisatin

5-(Trifluoromethyl)indoline-2,3-dione is reported to be a potent inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO), a key regulator of tryptophan metabolism that promotes tumoral immune resistance and proliferation . While specific IC50 data for this exact compound against TDO is not publicly available in a comparable format, its classification as a 'potent inhibitor' places it within a well-studied class of isatin derivatives known to inhibit TDO [1]. A structure-activity relationship (SAR) study on isatin derivatives optimized inhibition potency by over 130-fold, demonstrating that specific substitutions on the isatin core are critical for achieving high-affinity TDO binding [2]. The presence of the 5-trifluoromethyl group, with its strong electron-withdrawing properties, is a key feature for engaging in essential hydrogen bond interactions with active site residues, a requirement for effective TDO inhibition [2]. This class-level evidence supports the procurement of this specific building block for developing novel TDO-targeted anticancer agents, as its structural features are aligned with the pharmacophore requirements for potent inhibition.

TDO Inhibition
Class-level inference
Reported potent TDO inhibitor class; SAR studies achieved >130-fold optimization.
Supports use as a starting scaffold for TDO inhibitor optimization campaigns.
Precise IC₅₀ for parent compound not publicly available; class-level evidence.
Immuno-Oncology TDO Inhibition Cancer Metabolism Lead Optimization

Synthetic Versatility in Heterocyclic Chemistry

The 5-trifluoromethyl group imparts a unique reactivity profile to the isatin core, making 5-(Trifluoromethyl)indoline-2,3-dione a more versatile and efficient building block for synthesizing complex heterocycles compared to its non-fluorinated or differently substituted analogs [1]. The strong electron-withdrawing nature of the -CF3 group activates the adjacent carbonyl groups, facilitating nucleophilic additions and substitutions at the C3 position, which is a key step in many synthetic transformations . This compound readily participates in cycloaddition reactions and is a valuable intermediate for preparing a wide range of bioactive molecules, including quinolines, oxindoles, and spiro compounds . In contrast, unsubstituted isatin or isomers with the -CF3 group at other positions (e.g., 4-, 6-, or 7-) exhibit different reactivity patterns, often requiring harsher conditions or leading to different regioisomeric outcomes, thereby reducing synthetic efficiency and yield . This differential reactivity is a critical factor for procurement decisions in both medicinal chemistry and process chemistry settings.

Reactivity Profile
Class-level inference
Enhanced C3 carbonyl electrophilicity facilitates nucleophilic additions and cycloadditions.
Enables milder conditions and higher regioselectivity in heterocycle synthesis.
Qualitative reactivity assessment based on electronic effects.
Organic Synthesis Heterocyclic Chemistry Fluorine Chemistry Building Blocks

5-(Trifluoromethyl)indoline-2,3-dione: Key Application Scenarios


High-Potency Caspase-3/7 Inhibitors for Apoptosis Imaging & Cancer Therapy

The 5-trifluoromethylisatin scaffold is a privileged pharmacophore for designing potent and selective inhibitors of caspases-3 and -7. As demonstrated by the development of CAY10406 and related analogs, the trifluoromethyl group is critical for achieving low-nanomolar IC50 values and for imparting >100-fold selectivity over other caspases [1][2]. Researchers developing novel apoptosis imaging agents (e.g., for PET) or targeted anticancer therapeutics should prioritize the procurement of 5-(Trifluoromethyl)indoline-2,3-dione as the optimal starting material. Using the unsubstituted isatin or a different regioisomer will not yield the required potency or selectivity profile, rendering the resulting compounds ineffective for their intended biological applications [3].

TDO Inhibitor Synthesis for Immuno-Oncology

Tryptophan 2,3-dioxygenase (TDO) is a validated target for cancer immunotherapy due to its role in promoting tumor immune evasion. 5-(Trifluoromethyl)indoline-2,3-dione is a reported potent inhibitor of TDO, and its structural features align with the pharmacophore model for high-affinity binding to the enzyme's active site [4]. Medicinal chemistry teams focused on optimizing TDO inhibitors should select this specific building block for structure-activity relationship (SAR) campaigns. The strong electron-withdrawing -CF3 group at the 5-position is essential for engaging key hydrogen bond interactions, a property not found in the parent isatin or other regioisomers, which is necessary to achieve the >130-fold improvement in potency reported for optimized derivatives [5].

Efficient Synthesis of Fluorinated Heterocycles & Building Blocks

The unique electronic properties conferred by the 5-trifluoromethyl group make this compound a superior intermediate for constructing complex heterocyclic systems. It facilitates nucleophilic substitutions and cycloadditions under milder conditions and with higher regioselectivity than unsubstituted isatin or other trifluoromethyl isomers [6]. This translates to improved yields and reduced purification challenges in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialty materials. Procurement of the 5-isomer is a strategic choice for synthetic chemists aiming to streamline multi-step syntheses and access novel chemical space efficiently .

Quality Control & Analytical Standard for Isomeric Purity

Due to the significant differences in physical properties (e.g., melting point: 297-303°C vs. 224-257°C for the 4-isomer) and biological activity among trifluoromethylisatin regioisomers, 5-(Trifluoromethyl)indoline-2,3-dione serves as an essential analytical reference standard . It is required for the development and validation of analytical methods (e.g., HPLC, LC-MS) to ensure the isomeric purity of other trifluoromethylisatin derivatives and to confirm the identity of synthesized products. Its distinct melting point and chromatographic behavior (driven by an XLogP3 of 1.7) provide clear benchmarks for quality control in both research and industrial production settings [7].

Application
Selection Property
Validation Focus
Caspase-3/7 inhibitor probe synthesis
5-CF₃ regioisomer for pharmacophore recognition
Enzyme inhibition selectivity assays
TDO inhibitor lead optimization
Electron-withdrawing -CF₃ at 5-position for active-site binding
In vitro TDO enzyme inhibition and SAR studies
Fluorinated heterocycle library synthesis
Activated C3 carbonyl for nucleophilic addition
Reaction yield and regiospecificity assessment
Isomeric purity analytical reference
Distinct melting point and chromatographic behavior
HPLC/LC-MS method validation for isomer identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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